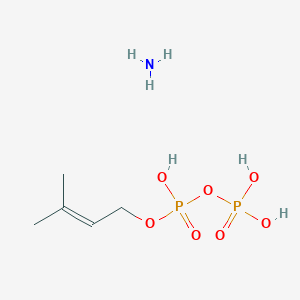

Azane;3-methylbut-2-enyl phosphono hydrogen phosphate

説明

Azane;3-methylbut-2-enyl phosphono hydrogen phosphate (CAS: 358-72-5), also known as dimethylallyl pyrophosphate (DMAPP) triammonium salt, is a phosphorylated isoprenoid derivative with the molecular formula C₅H₁₂O₇P₂ and a molecular weight of 246.09 g/mol . This compound is a critical intermediate in the mevalonate pathway, where it serves as a precursor for isoprenoids, steroids, and terpenes in biological systems . Its structure features a 3-methylbut-2-enyl chain linked to a phosphono hydrogen phosphate group, conferring reactivity in enzymatic processes such as prenylation and glycosylation .

DMAPP’s triammonium salt form enhances solubility in aqueous environments, making it suitable for biochemical assays and enzymatic studies . Its applications span microbial metabolism (e.g., in Plasmodium falciparum), pharmaceutical synthesis, and material science .

特性

分子式 |

C5H15NO7P2 |

|---|---|

分子量 |

263.12 g/mol |

IUPAC名 |

azane;3-methylbut-2-enyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C5H12O7P2.H3N/c1-5(2)3-4-11-14(9,10)12-13(6,7)8;/h3H,4H2,1-2H3,(H,9,10)(H2,6,7,8);1H3 |

InChIキー |

DPJANMSJRVSJKR-UHFFFAOYSA-N |

正規SMILES |

CC(=CCOP(=O)(O)OP(=O)(O)O)C.N |

製品の起源 |

United States |

準備方法

Step 1: Synthesis of the 3-methylbut-2-enyl alcohol precursor

- Starting from commercially available 3-methylbut-2-en-1-ol, or synthesizing it via aldol condensation followed by reduction.

Step 2: Phosphonylation of the alcohol

- Reacting the alcohol with a chlorophosphonate (e.g., chloromethylphosphonate) in the presence of a base such as triethylamine or pyridine to form the corresponding phosphonate ester.

R-OH + Cl-PO(OR')2 → R-O-PO(OR')2 + HCl

- Ensuring stereoselectivity to favor the (E)-isomer, often achieved through reaction conditions or chiral auxiliaries.

Step 3: Introduction of the phosphono hydrogen phosphate group

- The phosphonate ester is then reacted with phosphoric acid derivatives or phosphoryl chloride to form the hydrogen phosphate group, possibly via esterification or phosphorylation .

R-O-PO(OR')2 + POCl3 → R-O-PO(OH)2 + byproducts

- The reaction conditions are carefully controlled to prevent overreaction or hydrolysis.

Step 4: Purification and stereochemical control

- The crude product is purified via chromatography, and stereochemistry is confirmed using NMR spectroscopy and chiral HPLC.

Key Considerations and Optimization

- Stereoselectivity : Maintaining the (E)-configuration is crucial, often achieved through reaction conditions or chiral catalysts.

- Protection/deprotection steps : Protecting groups may be employed during synthesis to prevent undesired side reactions.

- Reaction conditions : Anhydrous solvents, controlled temperatures, and inert atmospheres are typically used to prevent hydrolysis or oxidation.

Data Tables and Research Findings

Summary of Findings

The synthesis of Azane;3-methylbut-2-enyl phosphono hydrogen phosphate involves a multi-step process centered on phosphonylation of an appropriately functionalized alkene precursor, followed by phosphorylation to introduce the hydrogen phosphate group. Ensuring stereoselectivity and purity is vital, with reaction conditions optimized based on established protocols for phosphonate and phosphoantigen analog synthesis.

化学反応の分析

Types of Reactions

3-methylbut-2-enyl phosphono hydrogen phosphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction reactions can convert it into phosphonates.

Substitution: It can undergo nucleophilic substitution reactions where the phosphono group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphonates, and substituted phosphono derivatives. These products have various applications in chemical synthesis and industrial processes .

科学的研究の応用

3-methylbut-2-enyl phosphono hydrogen phosphate has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: This compound plays a role in the biosynthesis of isoprenoids, which are vital for cell membrane integrity and signaling pathways.

Medicine: It is investigated for its potential use in drug development, particularly in targeting metabolic pathways in diseases such as cancer and infectious diseases.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals

作用機序

The mechanism of action of 3-methylbut-2-enyl phosphono hydrogen phosphate involves its role as an intermediate in the methylerythritol phosphate (MEP) pathway. This pathway is responsible for the biosynthesis of isoprenoids. The compound is converted into isopentenyl diphosphate and dimethylallyl diphosphate by the enzyme 4-hydroxy-3-methylbut-2-enyl diphosphate reductase. These products are then used in the synthesis of various isoprenoids, which are essential for cellular functions .

類似化合物との比較

Phenyl Phosphono Hydrogen Phosphate

- Structure: Aromatic phenyl group substituted with phosphono hydrogen phosphate.

- Key Differences: Not naturally occurring, unlike DMAPP . Used in synthetic biochemical pathways (e.g., pyruvate-to-phenol conversion) with favorable thermodynamic feasibility (ΔG = -4.61 kcal/mol) . Lacks the isoprenoid chain, limiting its role in terpene biosynthesis .

β-Phosphonated Glycine Pendant Groups

- Examples: [(Diethyl)(phosphono)methylene]glycine and [(dibenzyl)(phosphono)methylene]glycine grafted on styrene-divinylbenzene copolymers .

- Structural rigidity from copolymer backbones contrasts with DMAPP’s flexibility .

3,8-Dimethyldec-7-enyl Phosphono Hydrogen Phosphate

- Structure: Longer alkyl chain (C₁₂) with phosphono hydrogen phosphate .

- Key Differences: Higher hydrophobicity due to extended carbon chain, reducing aqueous solubility compared to DMAPP . Potential applications in material science, contrasting DMAPP’s biological roles .

Adenosine Diphosphate (ADP) Derivatives

- Example: [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-oxolan-2-yl]methyl phosphono hydrogen phosphate .

- Key Differences :

Data Tables

Table 1: Structural and Functional Comparison

*Estimated based on analogous structures.

Table 2: Thermodynamic and Catalytic Properties

Research Findings and Implications

- DMAPP vs. Fosmidomycin: DMAPP is a substrate for DOXP reductoisomerase in microbial isoprenoid pathways, while fosmidomycin (a phosphonate drug) inhibits this enzyme by mimicking the substrate’s phosphono group .

- Synthetic Utility: Unlike DMAPP, phenyl phosphono hydrogen phosphate enables novel pathways (e.g., phenol synthesis) with low thermodynamic barriers .

- Environmental Applications : β-Phosphonated glycine copolymers outperform DMAPP in wastewater treatment due to high photocatalytic activity .

生物活性

Azane;3-methylbut-2-enyl phosphono hydrogen phosphate, also known as 3-methylbut-2-enyl phosphono hydrogen phosphate, is a phosphonate compound with significant biological activity. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C5H12N3O7P2

- Molecular Weight : Approximately 297.18 g/mol

- Structure : Characterized by a phosphonate group which is essential for its biochemical interactions.

Research indicates that Azane;3-methylbut-2-enyl phosphono hydrogen phosphate influences enzyme activity by binding to active sites, thereby modulating metabolic pathways. Its role in the biosynthesis of polyisoprenoid compounds is particularly noteworthy, as these compounds are vital for cellular signaling and membrane integrity.

Biological Activities

-

Enzyme Interaction :

- The compound has been shown to affect various enzymes involved in metabolic processes. It can enhance or inhibit enzyme activity depending on the context and concentration used.

-

Biosynthesis of Terpenes :

- Azane;3-methylbut-2-enyl phosphono hydrogen phosphate is implicated in the biosynthesis of terpenes, which are crucial for numerous biological functions, including hormone synthesis and cellular communication.

- Potential Antiviral Properties :

Comparative Analysis with Similar Compounds

The following table summarizes some compounds related to Azane;3-methylbut-2-enyl phosphono hydrogen phosphate, highlighting their structural features and biological roles:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Isopentenyl pyrophosphate triammonium salt | Similar pyrophosphate structure | Extensively used in terpene biosynthesis |

| Farnesyl pyrophosphate ammonium salt | Involved in isoprenoid biosynthesis | Plays a role in protein prenylation |

| Geranyl pyrophosphate ammonium salt | Related to terpene synthesis | Functions similarly but differs in carbon chain length |

Case Studies and Research Findings

-

Study on Enzyme Modulation :

- A study demonstrated that Azane;3-methylbut-2-enyl phosphono hydrogen phosphate could modulate the activity of certain kinases involved in cell signaling pathways, suggesting its potential as a therapeutic agent in diseases where these pathways are disrupted.

- Antiviral Research :

Q & A

Basic: What are the established synthetic routes for Azane;3-methylbut-2-enyl phosphono hydrogen phosphate, and what analytical techniques validate its purity and structure?

Methodological Answer:

Synthesis typically involves phosphorylation of 3-methylbut-2-enol using phosphono reagents or enzymatic pathways (e.g., kinase-mediated phosphorylation). Key steps include protecting group strategies to avoid side reactions. Post-synthesis, purity is validated via:

- Nuclear Magnetic Resonance (NMR): ¹H/³¹P NMR confirms structural integrity and phosphono group attachment .

- Mass Spectrometry (MS): High-resolution MS determines molecular weight and isotopic patterns .

- HPLC: Reversed-phase HPLC with UV detection ensures >95% purity .

Basic: What is the metabolic role of Azane;3-methylbut-2-enyl phosphono hydrogen phosphate in isoprenoid biosynthesis?

Methodological Answer:

This compound, also known as isopentenyl pyrophosphate (IPP), is a universal precursor in terpenoid biosynthesis. It is synthesized via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways. In the MEP pathway, IPP is generated from 1-deoxy-D-xylulose 5-phosphate (DOXP) through enzymatic steps involving DOXP reductoisomerase, a target of inhibitors like fosmidomycin . Its isomerization to dimethylallyl pyrophosphate (DMAPP) by IPP isomerase drives chain elongation in terpene synthesis .

Advanced: How can computational tools like ReactPRED and RetroPathoptimize pathways involving this compound for industrial bioproduction?

Methodological Answer:

RetroPath2.0 generates retrosynthetic routes by integrating enzyme databases and thermodynamic feasibility. For IPP:

Thermodynamic Screening: Calculate ΔG values for each reaction step. Pathways with cumulative ΔG < -4.5 kcal/mol are prioritized (e.g., pathways 18–20 in ).

Co-factor Engineering: NADP+ dependency (as in pathway 22) enhances thermodynamic favorability .

Enzyme Selection: DXP reductoisomerase (MEP pathway) or HMG-CoA reductase (MVA pathway) are computationally modeled for activity and compatibility .

Table 1: Thermodynamic Feasibility of Sample Pathways

| Pathway | Step 1 ΔG (kcal/mol) | Step 2 ΔG (kcal/mol) | Overall Feasibility |

|---|---|---|---|

| 18 | -4.61 | -4.5 | High |

| 21 | -4.6 | -1.7 | Moderate |

Advanced: How to resolve contradictions in thermodynamic data when engineering IPP into heterologous pathways?

Methodological Answer:

Discrepancies arise from varying co-factor availability or pH-dependent ΔG calculations. Strategies include:

- In Silico Adjustments: Use tools like eQuilibrator to recalculate ΔG under physiological conditions (pH 7.0, 25°C) .

- Experimental Validation: Measure pathway flux via ¹³C isotopic tracing or enzyme kinetics (Km/Vmax) .

- Co-factor Balancing: Optimize NADPH/NADP+ ratios to favor reductive steps in the MEP pathway .

Advanced: What structural features of IPP influence its binding to DOXP reductoisomerase, and how are these interactions studied?

Methodological Answer:

The phosphono group and hydroxyl configuration are critical. Crystallographic studies (e.g., X-ray diffraction at 2.1 Å resolution) show:

- Metal Coordination: Mn²⁺ in DOXP reductoisomerase binds the phosphono group, mimicking substrate interactions .

- Hydrogen Bonding: The hydroxyl group forms H-bonds with conserved residues (Arg228, Glu214 in Plasmodium enzyme) .

- Inhibitor Studies: Fosmidomycin, a structural analog, competes with IPP by displacing catalytic water molecules .

Basic: What safety protocols are essential for handling Azane;3-methylbut-2-enyl phosphono hydrogen phosphate in laboratory settings?

Methodological Answer:

- PPE: Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods for synthesis steps involving volatile reagents .

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How do substituents on the triazanium core of analogs impact their biological activity compared to IPP?

Methodological Answer:

- Phosphono Group Modifications: Esterification (e.g., ethyl substitution) alters hydrolysis rates and membrane permeability .

- Biological Assays: IC₅₀ values from enzyme inhibition assays (e.g., IPP isomerase) and cytotoxicity screens (e.g., HEK293 cells) quantify structure-activity relationships .

- Molecular Dynamics (MD): Simulations predict binding affinities to target proteins (e.g., farnesyltransferase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。